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For researchers, scientists, and drug development professionals, accurately measuring the

activity of Akt kinase is crucial for understanding its role in cellular signaling pathways and for

the development of novel therapeutics. This guide provides a comprehensive comparison of

Crosstide, a widely used peptide substrate for Akt, with other alternatives, supported by

experimental data and detailed protocols.

The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a central node in

signaling pathways that regulate cell survival, proliferation, and metabolism. Dysregulation of

Akt activity is implicated in numerous diseases, including cancer and diabetes. Therefore,

robust methods for validating Akt kinase activity are essential. This guide will delve into the use

of Crosstide as a substrate for Akt kinase assays, compare its performance with other

substrates, and provide the necessary protocols to implement these assays in your laboratory.

Comparison of Akt Kinase Substrates
The choice of substrate is a critical determinant of the specificity and accuracy of a kinase

assay. While Crosstide is a popular choice, several other peptide substrates derived from

known Akt targets, such as Glycogen Synthase Kinase 3 (GSK-3), are also commonly used.
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Substrate Sequence Km (µM)
Vmax
(relative)

Specificity Notes

Crosstide
GRPRTSSFA

EG
~5-10 High

Phosphorylat

ed by other

AGC kinases

(e.g., PKA,

p70S6K)

Widely used,

commercially

available in

various

formats (e.g.,

fluorescently

labeled,

biotinylated).

The Km is

approximatel

y 5-fold lower

than a

truncated

version of B-

5/I, indicating

a higher

affinity for

Akt1.[1]

GSK-3α

Peptide

YRRAAVPPS

PSLSRHSSP

HQ(pS)EDEE

E

Not widely

reported
-

More specific

to Akt than

Crosstide

Based on the

phosphorylati

on site of the

endogenous

substrate

GSK-3α.

GSK-3β

Peptide

RRPASVPPS

PSLSRHSSP

HQ(pS)EDEE

Not widely

reported
-

Similar to

GSK-3α

peptide

Based on the

phosphorylati

on site of the

endogenous

substrate

GSK-3β.

B-5/I Peptide - Higher than

Crosstide

Similar to

Crosstide

Reportedly

more specific

for human Akt

Developed

through a

screening
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than

Crosstide.[1]

process to be

specific for

Akt over

other kinases

like MAPKAP

kinase-1 and

p70 S6

kinase.

VI–B Peptide -
Not

determined

Slower than

B-5/I
-

Phosphorylati

on rate is

known to be

slower than

that of B-5/I.

[1]

Experimental Protocols
Accurate and reproducible results depend on well-defined experimental protocols. Below are

detailed methodologies for performing Akt kinase assays using Crosstide, which can be

adapted for other peptide substrates. Both radioactive and non-radioactive methods are

presented.

Radioactive Akt Kinase Assay using [γ-³²P]ATP and
Crosstide
This traditional and highly sensitive method measures the incorporation of a radiolabeled

phosphate group from ATP onto the substrate.

Materials:

Active Akt kinase

Crosstide peptide substrate

[γ-³²P]ATP
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Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-

glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄)

ATP solution

P81 phosphocellulose paper

Phosphoric acid (0.75%)

Scintillation counter and scintillation fluid

Procedure:

Prepare the kinase reaction mixture in a microcentrifuge tube. For a 25 µL reaction, combine:

5 µL of 5x Kinase Reaction Buffer

2.5 µL of 100 µM Crosstide (final concentration 10 µM)

Active Akt kinase (amount to be determined empirically)

Nuclease-free water to a volume of 20 µL

Initiate the reaction by adding 5 µL of ATP solution containing [γ-³²P]ATP (final concentration

of ATP is typically 100 µM).

Incubate the reaction at 30°C for 20-30 minutes.

Terminate the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose

paper square.

Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove

unincorporated [γ-³²P]ATP.

Perform a final wash with acetone to dry the paper.

Place the dried P81 paper in a scintillation vial, add scintillation fluid, and measure the

incorporated radioactivity using a scintillation counter.
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Non-Radioactive Akt Kinase Assay using ADP-Glo™
This luminescence-based assay measures the amount of ADP produced during the kinase

reaction, which is directly proportional to kinase activity.

Materials:

Active Akt kinase

Crosstide peptide substrate

Kinase reaction buffer (as above)

ATP solution

ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

White, opaque 96-well plates

Luminometer

Procedure:

Set up the kinase reaction in a white, opaque 96-well plate. For a 25 µL reaction, add the

components in the following order:

5 µL of 4x Kinase Reaction Buffer

2.5 µL of 10x Crosstide (final concentration to be optimized)

Active Akt kinase

Nuclease-free water to a volume of 20 µL

Initiate the reaction by adding 5 µL of 5x ATP solution.

Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes).
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Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™

Reagent.

Incubate the plate at room temperature for 40 minutes.

Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a

luminescent signal.

Incubate the plate at room temperature for 30 minutes.

Measure the luminescence using a plate-reading luminometer.

Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the biological context of Akt kinase activity,

the following diagrams have been generated using Graphviz.
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Caption: The PI3K/Akt signaling pathway.
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Caption: General workflow for an in vitro Akt kinase assay.

Conclusion
Validating Akt kinase activity is a critical step in many areas of biomedical research. Crosstide
serves as a reliable and well-characterized substrate for this purpose, with the advantage of

being commercially available in multiple formats suitable for both radioactive and non-

radioactive assays. However, researchers should be aware of its potential for phosphorylation

by other AGC family kinases. For studies requiring higher specificity, alternative substrates

derived from GSK-3 or specifically designed peptides like B-5/I may be more appropriate. The

choice of substrate and assay format should be guided by the specific experimental goals,

available resources, and the desired level of throughput and specificity. By carefully considering

these factors and employing the detailed protocols provided, researchers can confidently and

accurately measure Akt kinase activity to advance their scientific discoveries.
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To cite this document: BenchChem. [Validating Akt Kinase Activity: A Comparative Guide to
Using Crosstide and Alternative Substrates]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b550012#validating-akt-kinase-activity-using-
crosstide-as-a-substrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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